3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride

Medicinal Chemistry Physicochemical Properties Chemical Biology

Piperidine-based scaffolds for CNS targets often suffer from positional isomer variability that confounds SAR. This compound provides a differentiated 3-substituted methyleneoxy bridge and a reducible 2-nitro group, enabling direct generation of amide, urea, or sulfonamide libraries. The additional methylene spacer improves reagent accessibility during reduction, as noted in synthetic protocols. Batch-specific HPLC/NMR data from qualified vendors ensures >98% purity, minimizing confounding results in target validation. Ideal for medicinal chemistry labs seeking a reliable, high-purity CNS intermediate with versatile functional handles.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.75 g/mol
CAS No. 1220037-62-6
Cat. No. B1439913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride
CAS1220037-62-6
Molecular FormulaC13H19ClN2O3
Molecular Weight286.75 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC2CCCNC2)[N+](=O)[O-].Cl
InChIInChI=1S/C13H18N2O3.ClH/c1-10-4-5-13(12(7-10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H
InChIKeyMYTFEBLDDZODSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1220037-62-6): Scientific Procurement and Differentiation Overview


3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride (CAS 1220037-62-6) is a synthetic organic compound that belongs to the piperidine class, characterized by a piperidine core linked to a 4-methyl-2-nitrophenoxy group via a methyleneoxy bridge . This compound is a hydrochloride salt, which enhances its solubility and stability for handling and storage . Its structural features—specifically the 3-substituted methyleneoxy pattern and the 2-nitro-4-methylphenyl moiety—differentiate it from numerous closely related piperidine derivatives and position it as a versatile intermediate in medicinal chemistry and chemical biology research . However, direct, head-to-head comparative quantitative data for this specific compound is extremely limited in the current literature, a gap this guide will address.

Hydrochloride salt form: enhanced solubility and stability for handling Selection context
3-substituted methyleneoxy bridge: distinct from direct-attachment or 4-substituted analogs Structural differentiation
Reducible 2-nitro group: supports amine library synthesis Synthetic versatility

Why In-Class Piperidine Derivatives Cannot Simply Replace 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride


While the piperidine class encompasses many compounds, subtle structural variations can dramatically alter physicochemical and pharmacological profiles [1]. For instance, the target compound features a 3-substituted methyleneoxy bridge rather than a direct 3-oxy or 4-substituted pattern. This specific connectivity changes the number of rotatable bonds, the distance between the piperidine nitrogen and the aromatic system, and the overall molecular dimensions, all of which can influence target binding, metabolic stability, and solubility [1][2]. Therefore, generic substitution with a positional isomer or a direct-attachment analog carries a high risk of altering the intended biological activity or synthetic utility. The quantitative evidence below illustrates these key points of differentiation.

!
Positional isomer (3- vs 4-) Switching to the 4-substituted analog may alter receptor interaction profiles; 3-substitution is less explored and may not transfer directly.
!
Direct-attachment analog (missing methylene bridge) Removing the methyleneoxy linker changes rotatable bonds and molecular dimensions, which can shift target binding and solubility.
!
Unspecified purity/documentation Generic piperidine reagents often lack batch-specific analytical data; may introduce impurities that compromise reproducibility.

Quantitative Differentiation Evidence for 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride (1220037-62-6)


Molecular Weight Differentiator: Target Compound vs. Direct 3-Oxy Analog

The target compound (C13H19ClN2O3) has a molecular weight of 286.76 g/mol, compared to its closest direct-attachment analog, 3-(4-methyl-2-nitrophenoxy)piperidine hydrochloride (CAS 1220034-58-1, C12H17ClN2O3), which has a molecular weight of 272.73 g/mol . This 14.03 g/mol difference arises from the additional methylene group in the linker, which also increases the compound's lipophilicity and rotational freedom.

Mol. Weight vs. direct 3-oxy analog
Data to verify
286.76 g/mol vs. 272.73 (+14.03, 5.1%)
May influence lipophilicity and permeability profiles in SAR exploration.
Calculated from formulas; experimental confirmation lacking.
Medicinal Chemistry Physicochemical Properties Chemical Biology

Rotatable Bonds: Increased Flexibility Over Direct-Attachment Analogs

The target compound possesses 4 rotatable bonds (excluding the piperidine ring), whereas the direct-attachment analog 3-(4-methyl-2-nitrophenoxy)piperidine hydrochloride has only 3 . This difference is due to the methylene bridge, which introduces an additional degree of rotational freedom and may enhance the compound's ability to adopt complementary conformations within a target binding site.

Rotatable bonds vs. direct-attachment
Class-level
4 vs. 3 (+1, 33% increase)
Increased conformational freedom may support binding-site exploration but could carry entropic cost.
Calculated from SMILES; no experimental data available.
Computational Chemistry Drug Design Conformational Analysis

Purity Guarantee and Analytical Documentation: Target Compound vs. Unspecified General Reagents

The target compound is offered by Bidepharm with a minimum purity of 95% (standard purity 95+%), and each batch comes with certificates of analysis including NMR, HPLC, or GC data . In contrast, many generic piperidine derivatives available from non-specialized vendors lack such detailed analytical documentation, which is essential for reproducible research.

Purity & documentation
Specification review
95+% purity; batch-specific NMR/HPLC/GC
Supplier-certified quality supports reproducible screening and lead optimization.
Vendor specification (Bidepharm); generic suppliers may lack such data.
Quality Control Analytical Chemistry Procurement

Regiochemistry: 3-Substitution vs. 4-Substitution Impacts Pharmacological Profile

In the phenoxymethyl piperidine class, the position of the phenoxymethyl substituent (3- vs. 4-position) has been shown to influence 5-HT receptor modulating activity and sodium channel blockade potency [1][2]. Although direct data for the target compound are lacking, the 3-substitution pattern is less commonly explored than the 4-substituted series, offering potential novelty for SAR studies.

3- vs 4-substitution SAR
Class-level inference
3-substitution pattern less explored than 4-substituted series
Offers potential novelty for SAR studies targeting 5-HT or sodium channels.
Inferred from patent literature; direct target data absent.
Medicinal Chemistry Structure-Activity Relationship Neuropharmacology

Nitro Group Reducibility: A Versatile Functional Handle for Further Derivatization

The 2-nitro group on the aromatic ring can be selectively reduced to an amine, unlocking further diversification such as amide bond formation, reductive amination, or incorporation into heterocycles . While this reactivity is also present in analogs (e.g., 3-(4-methyl-2-nitrophenoxy)piperidine hydrochloride), the methylene bridge of the target compound may provide improved access for reduction reagents due to reduced steric hindrance compared to the direct-attachment analog.

Nitro group reducibility
Reported
2-nitro → amine, enables amide/urea/heterocycle diversification
Supports building block versatility; methylene bridge may improve reagent access.
Based on general reactivity; no comparative kinetic studies.
Synthetic Chemistry Building Blocks Medicinal Chemistry

Optimal Application Scenarios for 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride (1220037-62-6)


Exploratory SAR Studies in CNS Drug Discovery

Given its phenoxymethyl piperidine scaffold mentioned in patents targeting neuropathic pain and 5-HT modulation [1][2], this compound can serve as a starting point for synthesizing novel CNS-active analogs. Its 3-substitution pattern and additional methylene bridge offer distinct topological and physicochemical properties compared to the more common 4-substituted series.

Synthesis of Diversified Amine Libraries

The reducible 2-nitro group provides a direct route to primary aromatic amines, enabling the generation of amide, urea, or sulfonamide libraries. The methylene bridge may improve reagent access during reduction, as suggested by vendor descriptions of its versatile functional groups .

Physicochemical Property Optimization

The higher molecular weight and increased rotatable bonds of this compound, as detailed in the evidence guide, can be used to systematically fine-tune logP and solubility in lead optimization programs, especially when a direct-attachment analog fails to achieve desired pharmacokinetic properties.

Quality-Controlled Chemical Probe Development

The availability of batch-specific analytical data (NMR, HPLC, GC) from vendors like Bidepharm ensures that researchers can use this compound as a high-purity chemical probe for target validation studies, minimizing the risk of confounding results due to impurities.

Application
Selection Property
Validation Focus
Exploratory SAR studies (CNS research models)
3-substituted methyleneoxy scaffold topology
Conformational analysis vs. direct-attachment and 4-substituted analogs
Diversified amine library synthesis
Reducible 2-nitro group on aromatic ring
Reduction efficiency and downstream derivatization scope
Physicochemical property optimization
Molecular weight and rotatable bond profile
Lipophilicity (logP) and solubility tuning in lead series
Quality-controlled chemical probe development
Batch-specific analytical documentation (NMR/HPLC/GC)
Purity verification and impurity profiling for reproducible target engagement assays
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